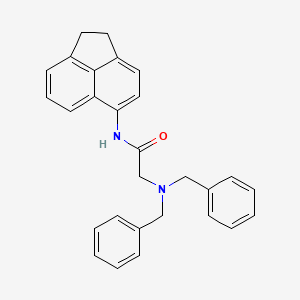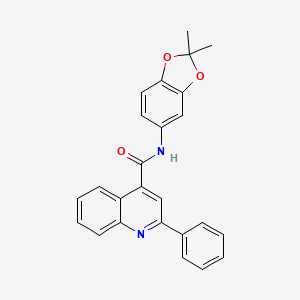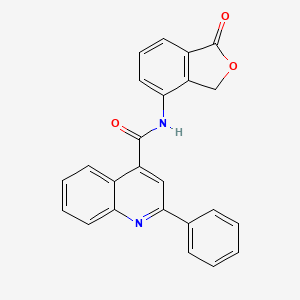![molecular formula C24H15ClN2O2S B4332093 N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide](/img/structure/B4332093.png)
N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide
Übersicht
Beschreibung
N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
CB-839 inhibits glutaminase by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is essential for cancer cell metabolism. The inhibition of glutaminase by CB-839 has been shown to lead to a decrease in cancer cell proliferation, induction of apoptosis, and sensitization of cancer cells to other therapies.
Biochemical and Physiological Effects:
CB-839 has been shown to have significant biochemical and physiological effects. In preclinical studies, CB-839 has been shown to decrease cancer cell proliferation, induce apoptosis, and sensitize cancer cells to other therapies. CB-839 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxic effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
CB-839 has several advantages for lab experiments. It is a potent inhibitor of glutaminase and has shown promising results in preclinical studies as a potential cancer therapy. CB-839 also has a favorable safety profile in preclinical studies, with no significant toxic effects observed. However, CB-839 has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide. One potential direction is to investigate its potential applications in combination with other therapies for cancer treatment. CB-839 has been shown to sensitize cancer cells to other therapies, and combining it with other therapies may lead to improved outcomes for cancer patients. Another potential direction is to investigate its potential applications in other diseases that are characterized by altered glutamine metabolism, such as neurodegenerative diseases. Finally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of CB-839 to optimize its dosing and administration in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide has been extensively studied for its potential applications in cancer treatment. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism by converting glutamine to glutamate. Inhibition of glutaminase can lead to a decrease in cancer cell proliferation and survival. CB-839 has been shown to be a potent inhibitor of glutaminase and has shown promising results in preclinical studies as a potential cancer therapy.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)dibenzofuran-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O2S/c25-19-14-15(11-12-21(19)30-22-10-3-4-13-26-22)27-24(28)18-8-5-7-17-16-6-1-2-9-20(16)29-23(17)18/h1-14H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPSUKCYRIBVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)NC4=CC(=C(C=C4)SC5=CC=CC=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Chloro-4-(2-pyridinylsulfanyl)phenyl]dibenzo[B,D]furan-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N'-diethyl-N,N'-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea](/img/structure/B4332031.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4332035.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B4332052.png)

![N-[4-(acetylamino)benzyl]-2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4332066.png)
![2-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4332072.png)
![[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate](/img/structure/B4332088.png)
![dimethyl 4-[3-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4332099.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B4332101.png)
![4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B4332123.png)
![2-{3-[1-(3-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4332125.png)